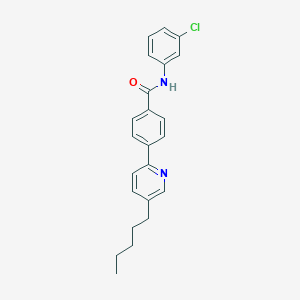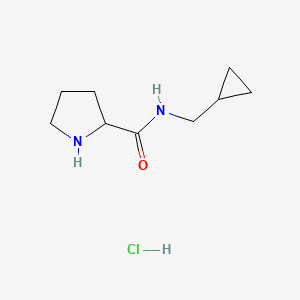
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are involved in the regulation of various physiological processes, including pain sensation.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide acts as a competitive antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. TRPA1 channels are activated by various stimuli, including temperature changes, mechanical pressure, and chemical irritants. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide binds to the TRPA1 channel and prevents its activation, thus inhibiting the initiation of pain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have analgesic effects in various animal models of pain. It has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of chronic pain. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its specificity for TRPA1 channels, which allows for targeted inhibition of pain signaling pathways. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
Future research on N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could focus on improving its potency and selectivity for TRPA1 channels. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could be studied for its potential use in combination with other analgesic drugs to enhance their efficacy. Further investigation into the anti-inflammatory effects of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could also provide insights into its potential use in the treatment of other inflammatory conditions.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 2-pentylpyridine in the presence of a base to form the intermediate 3-chloro-N-(2-pentylpyridin-5-yl)benzamide. This intermediate is then reacted with 3-chlorobenzylamine to form the final product, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been extensively studied for its potential applications in the field of pain management. It has been shown to be an effective antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been used in various animal models of pain to investigate its analgesic properties. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been studied for its potential use in the treatment of other conditions, such as asthma and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-2-3-4-6-17-9-14-22(25-16-17)18-10-12-19(13-11-18)23(27)26-21-8-5-7-20(24)15-21/h5,7-16H,2-4,6H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAQGMQAEJAOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2907398.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2907403.png)
![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2907405.png)
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2907408.png)